1-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine;oxalic acid
Description
1-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological applications . This compound, in particular, is characterized by its unique structure, which includes a piperidine ring substituted with ethoxyphenyl and dimethyl groups, and is often studied for its potential therapeutic applications.
Properties
IUPAC Name |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O.C2H2O4/c1-4-24-21-7-5-19(6-8-21)16-22-11-9-20(10-12-22)23-14-17(2)13-18(3)15-23;3-1(4)2(5)6/h5-8,17-18,20H,4,9-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAFJKAMZGGOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CC(CC(C3)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine;oxalic acid involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the ethoxyphenyl and dimethyl groups is usually done through substitution reactions using specific reagents and catalysts.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial production methods often involve optimizing these reactions to increase yield and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of 1-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine;oxalic acid can be compared with other similar piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in drug synthesis.
4-(Piperidin-1-yl)pyridine: Known for its anticoagulant effects and used in the development of anticoagulant drugs.
N-Acylpiperidine: Found in natural products like piperine and used for its antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
